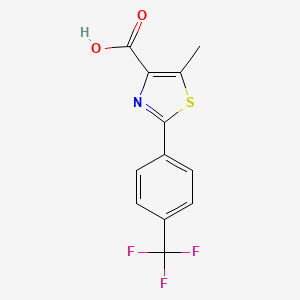

Ácido 5-metil-2-(4-(trifluorometil)fenil)tiazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a chemical compound with the formula C6H4F3NO2S. It has a molecular weight of 211.16 . This compound belongs to the class of organic compounds known as thiazoles .

Synthesis Analysis

The synthesis of this compound can be achieved by adding 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the thiazole ring .Chemical Reactions Analysis

Thiazoles, including this compound, are important heterocyclics exhibiting various biological activities. The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.570±0.06 g/cm3, a melting point of 186-187°C, and a predicted boiling point of 285.5±40.0 °C. It also has a flash point of 126.5°C and a vapor pressure of 0.0013mmHg at 25°C .Aplicaciones Científicas De Investigación

Agricultura: Síntesis de Pesticidas

Este compuesto se utiliza comúnmente en la síntesis de nuevos tipos de insecticidas y herbicidas, jugando un papel crucial en el desarrollo de productos químicos agrícolas .

Química Medicinal: Intermedio para Moléculas Bioactivas

Sirve como intermedio en la química medicinal para la síntesis de moléculas pesticidas, insecticidas y otras moléculas biológicamente activas .

Síntesis Orgánica: Intermedio Químico

El compuesto es un derivado de tiazol que se puede utilizar como intermedio en la síntesis orgánica, contribuyendo a diversos procesos de producción química .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting they induce a range of molecular and cellular effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and context of the reaction . Additionally, it has shown interactions with proteins involved in inflammatory pathways, potentially modulating the activity of key inflammatory mediators .

Cellular Effects

The effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, it has been shown to impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . These effects can lead to changes in cell proliferation, apoptosis, and overall cell function.

Molecular Mechanism

At the molecular level, 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme . The compound can also influence enzyme activity by modifying the expression of genes encoding these enzymes. Additionally, it has been observed to interact with signaling molecules, such as kinases and phosphatases, thereby modulating signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dose optimization in potential therapeutic applications. Toxicity studies have shown that the compound’s adverse effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its intracellular concentration and localization. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can impact mitochondrial function and energy metabolism . Understanding the subcellular localization is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCVMXOMGMKIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582978 |

Source

|

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343322-66-7 |

Source

|

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)